molecular formula C7H7NO4 B113588 3-Methoxy-4-nitrophenol CAS No. 16292-95-8

3-Methoxy-4-nitrophenol

Cat. No.: B113588
CAS No.: 16292-95-8
M. Wt: 169.13 g/mol
InChI Key: VDQSACYMBGQMFC-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrophenol is an organic compound with the molecular formula C7H7NO4 It is a yellow solid that belongs to the class of nitrophenols, which are phenolic compounds containing a nitro group

Mechanism of Action

Biochemical Pathways

3-Methoxy-4-nitrophenol is involved in the degradation pathway of certain pesticides. In Burkholderia sp. strain SJ98, it’s converted to methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) before ring cleavage . The enzymes PnpA, PnpB, PnpCD, PnpE, and PnpF are involved in this process .

Pharmacokinetics

The compound’s bioavailability would be influenced by these processes, as well as factors like its lipophilicity and molecular weight .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For example, its solubility and stability might be affected by pH, while its bioavailability could be influenced by interactions with other compounds in the environment.

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-nitrophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidase and aldehyde reductase. Monoamine oxidase catalyzes the oxidation of monoamines, while aldehyde reductase is involved in the reduction of aldehydes to their corresponding alcohols . These interactions suggest that this compound may influence the metabolism of neurotransmitters and other biologically active amines.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, affecting the balance of reactive oxygen species and antioxidant defenses . This oxidative stress can alter cell function, potentially leading to changes in cell proliferation, apoptosis, and other critical cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, influencing their activity and function. For example, it has been found to inhibit certain enzymes, such as monoamine oxidase, by binding to their active sites . This inhibition can lead to an accumulation of monoamines, affecting neurotransmitter levels and signaling pathways. Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo chemical changes that affect its activity and potency. Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biological effects . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological processes, while higher doses can lead to toxic effects. Studies have indicated that high doses of this compound can cause oxidative damage, inflammation, and other adverse effects in animal models . It is crucial to determine the threshold levels at which these effects occur to ensure safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. One key pathway includes its reduction to 3-methoxy-4-aminophenol by nitroreductases . This metabolic conversion can influence the compound’s biological activity and its effects on cellular processes. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity . Understanding the mechanisms of transport and distribution is essential for elucidating the compound’s effects on different cell types and tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the cytosol or mitochondria can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-4-nitrophenol can be synthesized through several methods. One common method involves the nitration of 3-methoxyphenol (also known as guaiacol) using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the aromatic ring.

Another method involves the diazotization of 3-methoxyaniline followed by a Sandmeyer reaction to introduce the nitro group. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, to optimize the yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-nitrophenol undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include halides and strong bases.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.

    Substitution: Halides (e.g., bromine, chlorine) with strong bases (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 3-Methoxy-4-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinones and other oxidized derivatives.

Scientific Research Applications

3-Methoxy-4-nitrophenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Similar to 3-Methoxy-4-nitrophenol but lacks the methoxy group.

    2-Nitrophenol: An isomer with the nitro group in the ortho position relative to the hydroxyl group. It has different chemical properties and applications.

    3-Nitrophenol: An isomer with the nitro group in the meta position relative to the hydroxyl group. It is used in the synthesis of dyes and other chemicals.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific applications in organic synthesis and research.

Properties

IUPAC Name

3-methoxy-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQSACYMBGQMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512557
Record name 3-Methoxy-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16292-95-8
Record name 3-Methoxy-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16292-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-nitrophenol
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Synthesis routes and methods I

Procedure details

Step A To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (Combi-blocks, 3.4 g, 19.9 mmol) in DMSO (40 mL) was added an aqueous solution (1N) of NaOH (40 mL, 40 mmol). The reaction mixture was heated at 80° C. for 20 h. The mixture was cooled to room temperature, and the “pH” of the solution was adjusted to 5 by aqueous HCl solution. The mixture was extracted with ethyl acetate three times. The combined organic extract was washed with water, brine, dried over MgSO4, and concentrated to give 3-methoxy-4-nitrophenol as a light yellow solid (3.2 g, 95%).
Quantity
3.4 g
Type
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Reaction Step One
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40 mL
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40 mL
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Synthesis routes and methods II

Procedure details

4-Fluoro-2-methoxynitrobenzene (4.68 g, 27.4 mmol) was suspended in a 5M potassium hydroxide solution (50 ml) and heated to 90° C. for 5 h. The red solution was cooled to room temperature and acidified to pH 6 with 1M HCl. The aqueous solution was extracted three times with ethyl acetate and the combined organics were washed with brine and dried over sodium sulfate. Removal of the solvent under reduced pressure, followed by purification by flash column chromatography (1:1 hexane/ethyl acetate) afforded the title compound as a yellow solid.
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4.68 g
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50 mL
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Synthesis routes and methods III

Procedure details

To a solution of 3-Fluoro-4-nitro-phenol (15.7 g, 100 mmol) in THF (300 mL), 30% KOMe in Methanol (49 mL, 210 mmol) is added at 0° C. The mixture is heated to gentle reflux for 18 hours.
Quantity
15.7 g
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49 mL
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300 mL
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KOMe
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Synthesis routes and methods IV

Procedure details

A solution of sodium hydroxide was added to a stirred solution of 4-fluoro-2-methoxynitrobenzene (11.1 g.) in DMSO (60 ml.) at ambient temperature and the mixture was heated at 85 degC. for 2.5 hr. The cooled solution was diluted with water (100 ml.) and extracted with ether (3×100 ml.) The combined ethereal solution was extracted with 2n NaOH (3×75 ml.) and the combined aqueous phase brought to pH 2 by the addition of 2N HCl. The precipitated product was collected and washed with water. The product was dried over phosphorous pentoxide. Yield 7.4 g. m/Z 170.1(M+H). It was used without further purification in the next step (cf Example 1c).
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0 (± 1) mol
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11.1 g
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60 mL
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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